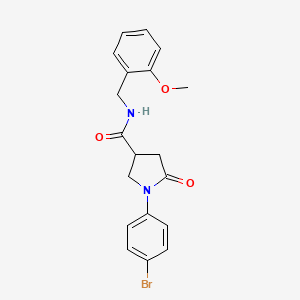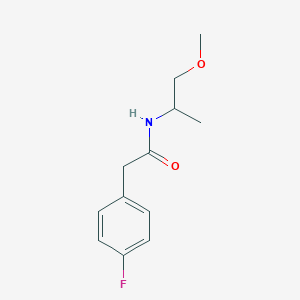![molecular formula C21H28N2O4S B3980360 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylbutanamide](/img/structure/B3980360.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylbutanamide
Overview
Description
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylbutanamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a diethylsulfamoyl group, a methoxy group, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylbutanamide typically involves the following steps:
Formation of the diethylsulfamoyl group: This can be achieved by reacting diethylamine with sulfuryl chloride to form diethylsulfamoyl chloride.
Attachment of the diethylsulfamoyl group to the aromatic ring: The diethylsulfamoyl chloride is then reacted with 2-methoxyphenylamine to form N-[5-(diethylsulfamoyl)-2-methoxyphenyl]amine.
Formation of the phenylbutanamide moiety: This involves the reaction of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]amine with 2-phenylbutanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The diethylsulfamoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-[5-(hydroxy)-2-methoxyphenyl]-2-phenylbutanamide.
Reduction: Formation of N-[5-(diethylamino)-2-methoxyphenyl]-2-phenylbutanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The diethylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The methoxy and phenylbutanamide moieties contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-3-isoxazolecarboxamide .
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxyacetamide .
Uniqueness
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential.
Properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-18(16-11-9-8-10-12-16)21(24)22-19-15-17(13-14-20(19)27-4)28(25,26)23(6-2)7-3/h8-15,18H,5-7H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDPXWCYQNSIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


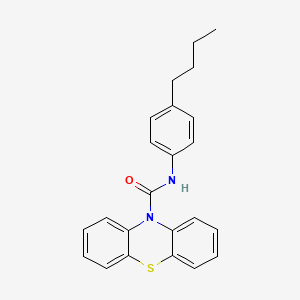
![4,4'-{[2-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3980289.png)
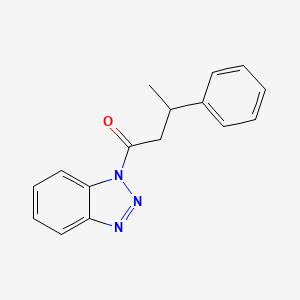
![6-[(5-tert-butyl-2-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B3980325.png)

![3-{2-[3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-2,6,6-trimethyl-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B3980333.png)
![N'-(3-bromophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3980343.png)
![4-(1,3-dimethylpyrazol-4-yl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3980353.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methylbenzamide](/img/structure/B3980359.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide](/img/structure/B3980363.png)
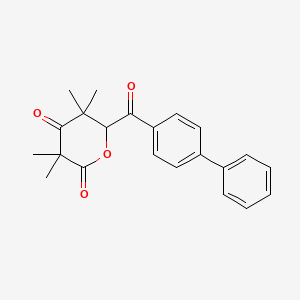
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B3980376.png)
